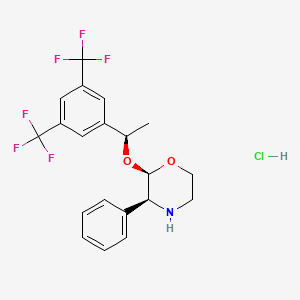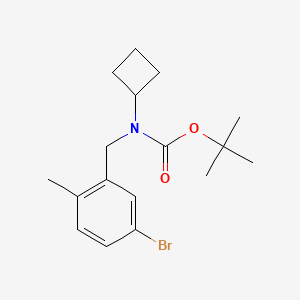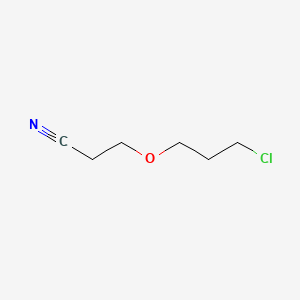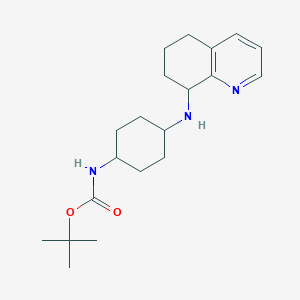
Cerium phosphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium phosphide is an inorganic compound with the chemical formula CeP. It is one of the phosphides of cerium and appears as grey crystals
Preparation Methods
Cerium phosphide can be synthesized through several methods:
Reaction of Cerium Dioxide and Phosphine: This method involves reacting cerium dioxide with phosphine at 1300°C in the presence of hydrogen.
Reaction of Sodium Phosphide and Cerium Chloride: Another method involves reacting sodium phosphide with cerium chloride at temperatures between 700°C and 800°C.
Chemical Reactions Analysis
Cerium phosphide undergoes several types of chemical reactions:
Scientific Research Applications
Cerium phosphide has a wide range of applications in scientific research:
Catalysis: It is used in various catalytic processes due to its unique properties.
Electrocatalysis: Cerium-based materials, including this compound, are used in electrocatalysis for oxygen evolution and reduction reactions.
Nanotechnology: This compound is used in the synthesis of nanorods and other nanostructures, which have applications in luminescence, catalysis, and electrochemistry.
Mechanism of Action
The mechanism of action of cerium phosphide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Cerium phosphide can be compared with other metal phosphides:
Nickel Phosphide: Like this compound, nickel phosphide is used in catalytic processes, particularly in hydrogenation reactions.
Iron Phosphide: Iron phosphide is another similar compound used in hydrotreating reactions, such as hydrodesulfurization and hydrodenitrogenation.
This compound stands out due to its unique combination of properties, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
25275-75-6 |
|---|---|
Molecular Formula |
CeP |
Molecular Weight |
171.090 g/mol |
IUPAC Name |
phosphanylidynecerium |
InChI |
InChI=1S/Ce.P |
InChI Key |
SMKQIOCKGHFKQZ-UHFFFAOYSA-N |
Canonical SMILES |
P#[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)



![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)





